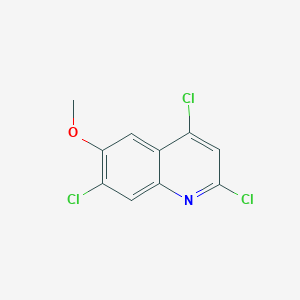

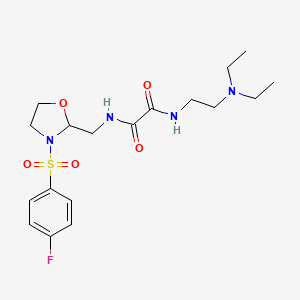

![molecular formula C16H11F2N3O3 B3005174 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide CAS No. 1988915-22-5](/img/structure/B3005174.png)

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide is a synthetic molecule that is likely to be of interest due to its structural complexity and potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant for the synthesis and analysis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with basic heterocyclic compounds and proceeding through various functionalization steps. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative that had been previously functionalized with a chlorothienopyrimidin moiety . This suggests that the synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide might also involve a similar strategy of building the heterocyclic core first, followed by subsequent functionalization steps.

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography, which provides precise information about the arrangement of atoms in the crystal lattice. For instance, the crystal structure of the compound from the first paper was determined to belong to the tetragonal system with specific bond lengths and angles . Density functional theory (DFT) calculations are also used to optimize geometric parameters and compare them with experimental data. These techniques would be essential for analyzing the molecular structure of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their molecular structure and electronic properties. The HOMO and LUMO energies, for example, give insights into the electron-donating and accepting characteristics of the molecule, which in turn can predict its participation in chemical reactions . The molecular electrostatic potential (MEP) surface map is another tool that helps in understanding the reactive sites of the molecule for potential interactions with other molecules or biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide can be deduced from its molecular structure and functional groups. The presence of difluorobenzamide suggests potential for hydrogen bonding and lipophilic interactions, which would influence its solubility, melting point, and other physical properties. The pyrrolopyridinone core may contribute to the compound's stability and electronic properties, which could be relevant for its biological activity.

Relevant Case Studies

Although the provided papers do not discuss case studies directly related to N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide, they do mention the biological activity of similar compounds. For instance, the compound in the first paper showed marked inhibition against various human cancer cell lines, indicating that the compound of interest might also possess anticancer activity . Molecular docking studies could be used to predict the interaction of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide with biological targets, as was done for the compound in the first paper .

Future Directions

Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O3/c17-11-4-3-9(8-12(11)18)14(22)20-6-7-21-15(23)10-2-1-5-19-13(10)16(21)24/h1-5,8H,6-7H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYPHLXTTVQQSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CC(=C(C=C3)F)F)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

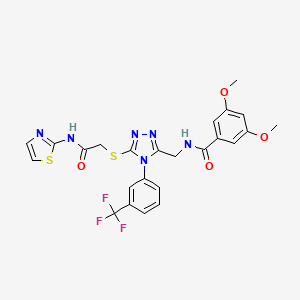

![4-benzyl-1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3005091.png)

![4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde](/img/structure/B3005092.png)

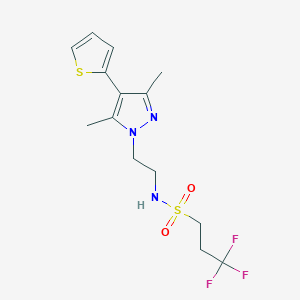

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B3005095.png)

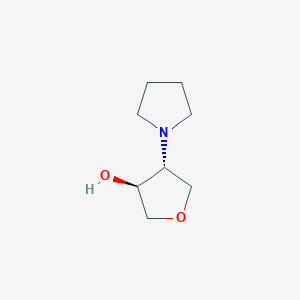

![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)

![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole](/img/structure/B3005105.png)

![3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B3005107.png)

![3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B3005112.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B3005113.png)